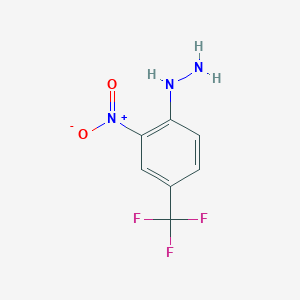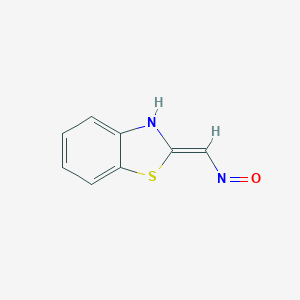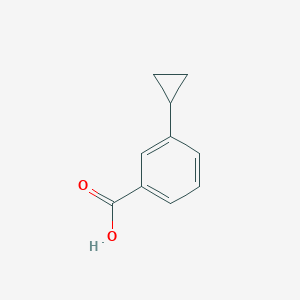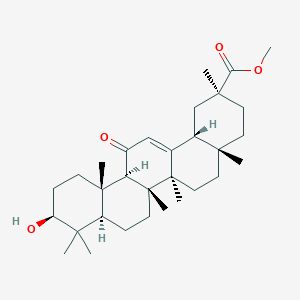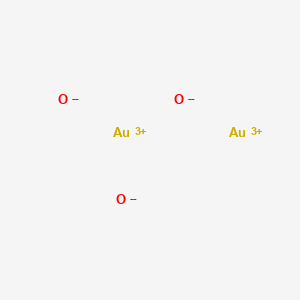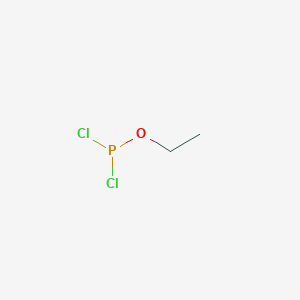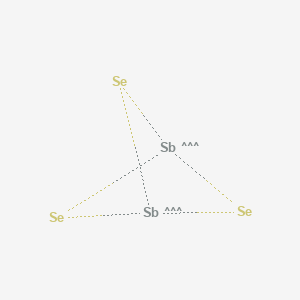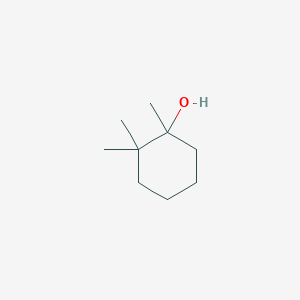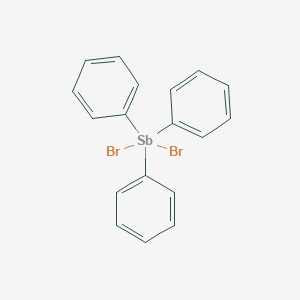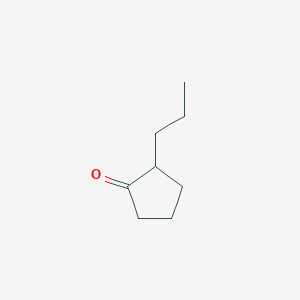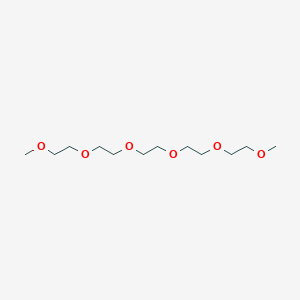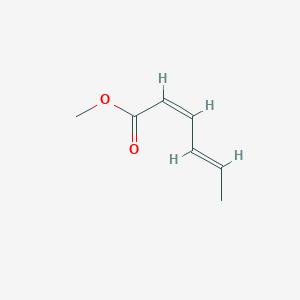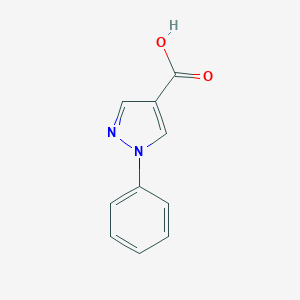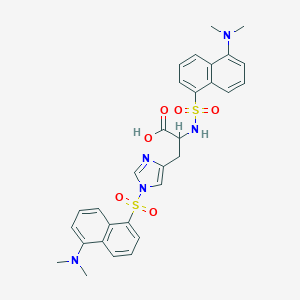
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine, also known as DNSH, is a fluorescent probe that is widely used in scientific research. This compound has been synthesized using various methods and has been applied in different areas of research.
作用機序
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine works by binding to the histidine residues of proteins and peptides. The fluorescent properties of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine are due to the presence of the naphthalene ring and the dimethylamino group. When N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine binds to a protein or peptide, the fluorescence intensity changes, allowing researchers to monitor the binding process.
生化学的および生理学的効果
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has been shown to have no significant biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal function of proteins or enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been shown to be stable under physiological conditions, making it an ideal fluorescent probe for in vitro and in vivo studies.
実験室実験の利点と制限
The advantages of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine as a fluorescent probe include its high sensitivity, selectivity, and stability. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is also easy to use and can be used in a variety of experimental conditions. The limitations of using N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine include the need for specialized equipment such as a fluorescence spectrophotometer and the need for a high concentration of protein or peptide for accurate measurements.
将来の方向性
For N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine research include the development of new synthesis methods and the use of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine in live-cell imaging. With continued research, N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has the potential to become a valuable tool for studying protein-protein interactions and enzyme activity in a variety of biological systems.
合成法
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is synthesized using a two-step process. The first step involves the synthesis of 5-(dimethylamino)-1-naphthalenesulfonyl chloride (DANS-Cl) by reacting 5-(dimethylamino)-1-naphthalenesulfonic acid with thionyl chloride. The second step involves the reaction of DANS-Cl with L-histidine to produce N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine. This reaction is carried out in the presence of a base such as triethylamine.
科学的研究の応用
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is widely used in scientific research as a fluorescent probe to study the binding of proteins and peptides. It has been used to study the binding of histidine-rich proteins such as histones, metal-binding proteins, and enzymes. N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has also been used to study the binding of peptides to cell membranes and to monitor the activity of enzymes such as proteases and phosphatases.
特性
CAS番号 |
1110-87-8 |
|---|---|
製品名 |
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine |
分子式 |
C30H31N5O6S2 |
分子量 |
621.7 g/mol |
IUPAC名 |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37) |
InChIキー |
MGGBLGOJSSYITF-VWLOTQADSA-N |
異性体SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O |
その他のCAS番号 |
1110-87-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




